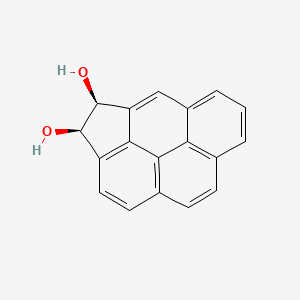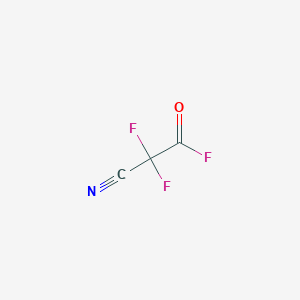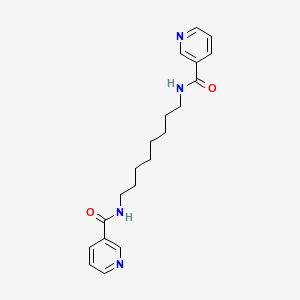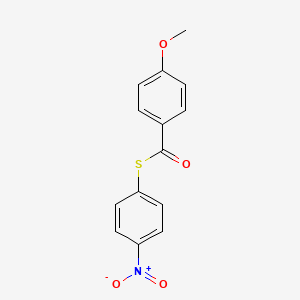
cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol is a polycyclic aromatic hydrocarbon derivative. It is a compound of interest due to its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopenta(cd)pyrene core with a dihydrodiol functional group at the 3,4-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol typically involves the hydrogenation of cyclopenta(cd)pyrene. The reaction is carried out under controlled conditions using a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atm. The reaction is monitored using chromatographic techniques to ensure the formation of the desired dihydrodiol product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale hydrogenation reactors and continuous monitoring systems to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and column chromatography is employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of tetrahydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to various biological effects. The pathways involved include oxidative metabolism and conjugation reactions that facilitate the excretion of the compound from the body.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta(cd)pyrene: The parent compound without the dihydrodiol functional group.
3,4-Dihydrocyclopenta(cd)pyrene: A similar compound with a different substitution pattern.
2,3-Acepyrene: Another polycyclic aromatic hydrocarbon with a similar structure.
Uniqueness
cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol is unique due to the presence of the dihydrodiol functional group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
72273-59-7 |
|---|---|
Molecular Formula |
C18H12O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
(2S,3R)-pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaene-2,3-diol |
InChI |
InChI=1S/C18H12O2/c19-17-12-7-6-10-5-4-9-2-1-3-11-8-13(18(17)20)16(12)15(10)14(9)11/h1-8,17-20H/t17-,18+/m1/s1 |
InChI Key |
ZICJXVAIOSTCST-MSOLQXFVSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=C4[C@@H]([C@@H](C5=C4C3=C(C=C2)C=C5)O)O |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C(C(C5=C4C3=C(C=C2)C=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)

![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)
![3-(2-Chlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14453039.png)


![8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-](/img/structure/B14453048.png)


![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)
![Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14453086.png)

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)
